Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent small-molecule inhibitor of ribonucleotide reductase (RNR) [, ]. It is classified as an α-N-heterocyclic thiosemicarbazone and has garnered significant interest in scientific research due to its antiproliferative activity, particularly in the context of cancer treatment [, , , ]. Triapine exerts its effects by disrupting DNA synthesis and repair processes within cells [, ].
Synthesis Analysis
Step 3: Reaction of 3-aminopyridine-2-carbaldehyde with thiosemicarbazide to yield Triapine [].
A novel three-step procedure for Triapine synthesis achieving a 64% overall yield has also been reported [].
Molecular Structure Analysis
Triapine readily participates in complexation reactions with metal ions, notably iron [, , , ].
Iron Complexation: Triapine forms a complex with ferric chloride (FeCl3), yielding Fe(III)-Triapine. This complex can be further reduced to Fe(II)-Triapine in the presence of a reducing agent such as dithiothreitol (DTT) [].
Redox Reactions: The Fe(II)-Triapine complex demonstrates redox activity, reducing molecular oxygen (O2) and generating reactive oxygen species (ROS) [, ].
Mechanism of Action
Triapine's primary mechanism of action involves the inhibition of RNR, an enzyme essential for DNA synthesis and repair [, , , , , , , ].
RNR Inhibition: Triapine binds to the small subunits of RNR (hRRM2 or p53R2) []. This interaction, particularly after forming an iron complex, disrupts the enzyme's di-iron cluster/tyrosyl radical cofactor, inhibiting its activity [, ].
DNA Synthesis Inhibition: By inhibiting RNR, Triapine limits the availability of deoxyribonucleotides, the building blocks of DNA, thereby impairing DNA synthesis and repair processes [, , , , , , ].
ROS Generation: The Fe(II)-Triapine complex generates ROS, which contribute to its cytotoxic effects [, ].
Cell Cycle Arrest: Triapine's disruption of DNA synthesis triggers cell cycle arrest, preventing further proliferation [, , , ].
Apoptosis Induction: Triapine has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [, ].
Physical and Chemical Properties Analysis
Appearance: Solid []
Solubility: Soluble in water (to a certain extent) []
Chelating Agent: Exhibits strong chelating properties towards metal ions, especially iron [, , , ]
Redox Activity: The iron complex of Triapine demonstrates redox activity [, ].
Fluorescence: Triapine possesses intrinsic fluorescence properties, enabling its tracking within living cells [].
Applications
Cancer Research: Triapine has been extensively investigated for its potential as an anticancer agent, particularly in leukemia and lymphoma []. Research focuses on understanding its mechanisms of action, evaluating its efficacy against various cancer cell lines, and exploring its potential in combination therapies [, , , , , , , ].
Radiosensitizer: Studies have investigated Triapine's ability to enhance the effectiveness of radiotherapy by inhibiting DNA repair mechanisms in cancer cells [, , ]. This application holds potential for improving treatment outcomes in cancers like cervical cancer [, ].
Cellular Process Studies: Triapine's ability to disrupt DNA synthesis and induce cell cycle arrest makes it a valuable tool for studying these cellular processes [, , , ]. Its intrinsic fluorescence enables researchers to track its uptake and distribution within living cells, providing insights into its cellular targets and mechanisms [].
Metal Ion Chelation: Triapine's strong chelating properties toward iron have implications for studying iron metabolism in cells and exploring iron chelation therapies for various diseases [, ].
Future Directions
Improving Efficacy Against Solid Tumors: Research should focus on understanding the reasons behind Triapine's limited efficacy against solid tumors and developing strategies to overcome these limitations [, , ]. This could involve exploring novel drug delivery systems to enhance its tumor targeting and bioavailability [, ].
Combination Therapies: Further investigation into Triapine-based combination therapies, particularly with DNA-damaging agents and targeted therapies, holds promise for enhancing its anticancer efficacy [, , , ].
Understanding Resistance Mechanisms: Investigating the mechanisms of acquired resistance to Triapine, particularly in the context of solid tumors, is crucial for developing strategies to circumvent resistance and improve treatment outcomes [, , ].
Exploring Novel Derivatives: Synthesizing and evaluating novel Triapine derivatives with improved potency, pharmacokinetic properties, and/or ability to overcome resistance mechanisms could lead to the development of more effective therapeutics [, ].
Investigating Metal Ion Interactions: Further research is warranted to fully elucidate the impact of metal ion coordination on Triapine's activity and explore its potential for targeting specific metal-dependent cellular processes [, , , , ].
Related Compounds
O-Triapine
Compound Description: O-Triapine is an α-N-heterocyclic thiosemicarbazone analog of Triapine where the sulfur atom is replaced with an oxygen atom. [] O-Triapine forms copper(II) complexes with lower stability compared to Triapine. [] These copper(II) complexes can be rapidly reduced by glutathione and ascorbate at physiological pH. []
Relevance: The chalcogen atom exchange in O-Triapine impacts its complexation with metal ions and its redox properties compared to Triapine. [] These differences influence its cytotoxic activity and ability to generate reactive oxygen species (ROS). []
Se-Triapine
Compound Description: Se-Triapine is an α-N-heterocyclic thiosemicarbazone analog of Triapine where the sulfur atom is replaced with a selenium atom. [] Se-Triapine forms more stable copper(II) complexes than Triapine. [] Glutathione can reduce these complexes at physiological pH, but not ascorbate. []
Relevance: The chalcogen atom exchange in Se-Triapine significantly affects its complex formation, stability, and redox properties compared to Triapine, leading to differences in their cytotoxic activities. []
Relevance: Despite the methylation hindering coordination via the common donor set, Me-Triapine forms unexpectedly stable copper(II) complexes and exhibits similar reduction kinetics to Triapine, highlighting the impact of methylation on metal binding and its potential influence on biological activity. []
[Zn(Triapine)Cl2]•HCl
Compound Description: This is the first reported zinc(II) complex of Triapine. [] It exhibits fluorescence, similar to Triapine. [] This complex displays a strong affinity for nucleoli within the nucleus of human cancer cells. []
Relevance: The synthesis and characterization of this complex allow for the study of how metal complexation affects the subcellular distribution and potentially the mode of action of Triapine. []
Hydrazinecarbothioamide
Compound Description: Hydrazinecarbothioamide is utilized as an internal standard in a liquid chromatography method developed for the quantification of Triapine. [, ]
Relevance: This compound is not structurally related to Triapine but plays a crucial role in its analytical detection and quantification. [, ]
Compound Description: 2-[(3-fluoro-2-pyridinyl)methylene] hydrazinecarbothioamide (NSC 266749) is used as an internal standard in a liquid chromatography tandem mass spectrometry method developed for determining Triapine concentrations in human plasma. []
Relevance: This compound, although not structurally similar to Triapine, is essential for accurate quantification of Triapine in biological samples. []
2-formylpyridine thiosemicarbazone
Compound Description: This compound serves as a base structure in a series of related thiosemicarbazone ligands studied alongside Triapine. [] It can form complexes with gallium(III) and iron(III). []
Relevance: This compound helps establish structure-activity relationships for thiosemicarbazones and understand how modifications to the base structure, like those in Triapine, impact cytotoxicity and ribonucleotide reductase inhibition. []
2-acetylpyridine thiosemicarbazone
Compound Description: This is another base structure in a series of thiosemicarbazone ligands investigated in conjunction with Triapine. [] Similar to 2-formylpyridine thiosemicarbazone, it can also form complexes with gallium(III) and iron(III). []
Relevance: Studying this compound alongside Triapine contributes to the understanding of structure-activity relationships within the thiosemicarbazone family and how variations in their structure influence their biological activities. []
2-pyridineformamide thiosemicarbazone
Compound Description: This thiosemicarbazone is part of a group of ligands, including Triapine, investigated to understand the impact of structural modifications on their activity. [] This compound also forms complexes with gallium(III) and iron(III). []
Relevance: Investigating this thiosemicarbazone alongside Triapine helps to elucidate how structural variations within this class of compounds affect their cytotoxicity, metal complexation behavior, and ability to inhibit ribonucleotide reductase. []
N(4)-dimethylated Derivatives of Thiosemicarbazones
Compound Description: This series includes the N(4)-dimethylated analogues of Triapine, 2-formylpyridine thiosemicarbazone, 2-acetylpyridine thiosemicarbazone, and 2-pyridineformamide thiosemicarbazone. [] These derivatives were synthesized and investigated alongside their parent compounds to understand the effect of dimethylation on their biological activity. []
Relevance: These derivatives provide insights into how specific structural modifications, like N(4)-dimethylation, can alter the cytotoxicity, metal complexation, and ribonucleotide reductase inhibitory activity of thiosemicarbazones like Triapine. []
IC25 (10)
Compound Description: IC25 (10) is a potent Triapine derivative. [] It exhibits a strong inhibitory effect on the proliferation of hematopoietic cancers. [] Its mechanism of action involves inducing the production of reactive oxygen species in mitochondria, leading to mitochondrial dysfunction and copper-dependent cell death. [] Notably, IC25 (10) demonstrates good bioavailability and antitumor activity in vivo. []
Relevance: As a potent derivative of Triapine, IC25 (10) offers valuable insights into improving the efficacy and pharmacokinetic properties of this class of compounds. [] Its copper-dependent mechanism of action highlights a potential alternative approach to targeting cancer cells. []
3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine
Canonical SMILES
C1=CC(=C(N=C1)C=NNC(=S)N)N
Isomeric SMILES
C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(Z-LL)2 Ketone is a putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing. Putative inhibitor of signal peptide peptidase; inhibits p-Prl signal peptide processing (IC50 = 50 nM). Exhibits no effect on signal peptidases or proteasome activity. Reduces HSV-1 replication in vitro and in vivo.
Vatalanib succinate is a succinate salt obtained by combining vatalanib with one molar equivalent of succinic acid. It is a multi-targeted tyrosine kinase inhibitor for all isoforms of VEGFR, PDGFR and c-Kit. It has a role as an angiogenesis inhibitor, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and a vascular endothelial growth factor receptor antagonist. It contains a vatalanib. Vatalanib Succinate is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
Inhibitor of cdc2-like kinases (Clk) and DYRK kinases (IC50 values are 68, 68 and 231 nM for Clk1, Clk4 and Clk2, respectively, and 282 and 1156 nM for Dyrk1A and Dyrk1B). Shows 20-fold selectivity for Clk4 over Dyrk1A. Stable in both mouse and human plasma. Moderately cell permeable.
CAIX inhibitor S4 is an inhibitor of carbonic anhydrase IX (CAIX; Ki = 0.007 µM for the recombinant human enzyme). It is selective for CAIX over CAI and CAII but does inhibit CAXII (Kis = 5.6, 0.55, and 0.002 µM, respectively). CAIX inhibitor S4 inhibits proliferation of HT-29 and MDA-MB-231, but not HCT116, cancer cells under anoxic conditions (IC50s = 20, 481, and >1,000 µM, respectively). CAIX inhibitor S4 (10 mg/kg, i.p.) reduces the number of lung metastases, but not primary tumor growth, in an MDA-MB-231 mouse xenograft model. High affinity and selective CA IX and CA XII inhibitor (Ki values are 2, 7, 547 and 5600 nM for CA XII, IX, II andI, respectively). Inhibits migration and proliferation of breast cancer cells in vitro. Inhibits lung metastasis in mice bearing breast tumor xenografts, without affecting primary tumor.
MONNA is a selective inhibitor of anoctamin-1 (ANO1; IC50 = 0.08 µM in Xenopus oocytes), a calcium-activated chloride channel (CaCC). It is selective for ANO1 over the chloride channels bestrophin-1, chloride channel protein 2, and cystic fibrosis transmembrane conductance regulator up to 10 µM. MONNA (10 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. It also hyperpolarizes isolated rat mesenteric arteries under resting conditions. Potent and selective blocker for TMEM16A/Anoctamin-1 (ANO1) Potent TMEM16A (Anoctamin-1) blocker (IC50 = 80 nM). Exhibits >100-fold selectivity for TMEM16A over bestrophin-1, CLC2 and CFTR. Induces vasorelaxation of rodent resistance arteries in presence or absence of chloride ions.